Product packaging for Isopropyl (3-formyl-1H-indol-1-YL)acetate(Cat. No.:CAS No. 708991-26-8)

Isopropyl (3-formyl-1H-indol-1-YL)acetate

Cat. No.: B1362375
CAS No.: 708991-26-8
M. Wt: 245.27 g/mol
InChI Key: KDDXVLFFTPXKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indole (B1671886) Derivatives in Chemical Synthesis and Chemical Biology

The indole nucleus is a structural motif of immense importance in the fields of chemical synthesis and chemical biology. nih.gov It is the core of the essential amino acid tryptophan, which serves as a biosynthetic precursor to neurotransmitters like serotonin (B10506) and hormones such as melatonin. openmedicinalchemistryjournal.com This inherent biological relevance has made indole and its derivatives a focal point of research for decades. nih.gov

In medicinal chemistry, the indole scaffold is considered a "privileged structure" because its framework can bind to a multitude of biological targets with high affinity, leading to a wide range of pharmacological activities. researchgate.netbenthamdirect.com Consequently, indole derivatives are integral to numerous approved drugs, demonstrating efficacy as anticancer (e.g., Vincristine), anti-inflammatory (e.g., Indomethacin), and antihypertensive (e.g., Reserpine) agents, among many others. openmedicinalchemistryjournal.combenthamdirect.com The structural versatility of the indole ring allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their therapeutic effects. mdpi.comresearchgate.net This adaptability makes the indole framework a critical building block in the discovery of new drug candidates. benthamdirect.comnih.gov

Overview of Isopropyl (3-formyl-1H-indol-1-YL)acetate within Indole Chemistry

Within the extensive family of indole derivatives, this compound stands out as a synthetically valuable intermediate. This compound is characterized by two key functional groups attached to the indole core: an isopropyl acetate (B1210297) moiety at the N-1 position of the pyrrole (B145914) ring and a formyl (aldehyde) group at the C-3 position.

The presence of these two distinct functionalities makes it a bifunctional building block, offering multiple avenues for further chemical modification. The formyl group at the C-3 position is particularly reactive and serves as a crucial handle for constructing more complex molecular architectures, while the N-1 substituent modifies the electronic properties of the ring and provides an additional point of structural diversity.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC₁₄H₁₅NO₃ chemscene.com
Molecular Weight245.27 g/mol chemscene.com
CAS Number708991-26-8 chemscene.com

Synthesis and Spectroscopic Profile

While a specific, dedicated synthesis for this compound is not extensively detailed in singular reports, its preparation can be logically inferred from established methods in indole chemistry. A plausible and efficient route involves the N-alkylation of indole-3-carboxaldehyde (B46971). The nitrogen of indole-3-carboxaldehyde can be deprotonated with a suitable base, such as sodium hydride (NaH), to form the indole anion, which then acts as a nucleophile, reacting with an isopropyl haloacetate (e.g., isopropyl bromoacetate) to yield the final product. ekb.eg

Alternatively, a Vilsmeier-Haack reaction provides a classic method for introducing the formyl group. This would involve the formylation of a pre-synthesized N-substituted indole, Isopropyl (1H-indol-1-yl)acetate, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to selectively install the aldehyde at the electron-rich C-3 position. ekb.eg

The structural identity of this compound would be confirmed by standard spectroscopic techniques:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups. The ester carbonyl (C=O) stretch would typically appear in the region of 1735-1750 cm⁻¹, while the aldehyde carbonyl stretch would be found around 1665-1685 cm⁻¹. researchgate.net

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide definitive structural information. Key signals would include a singlet for the aldehyde proton (-CHO) downfield, typically between δ 9.8 and 10.5 ppm. The isopropyl group would present as a septet for the CH proton and a doublet for the two methyl (CH₃) groups. A singlet for the methylene (B1212753) protons (-CH₂-) of the acetate group would also be evident, along with characteristic aromatic signals from the indole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR would confirm the presence of the key carbon atoms, with distinct signals for the aldehyde carbon (around δ 185-195 ppm), the ester carbonyl carbon (around δ 168-172 ppm), and the various carbons of the indole ring and the isopropyl group.

Reactivity and Research Applications

The primary utility of this compound in academic and industrial research lies in its role as a versatile synthetic intermediate. The reactivity of the compound is dominated by the aldehyde functionality at the C-3 position.

Indole-3-carboxaldehydes are well-established precursors for a diverse array of heterocyclic compounds and are key intermediates in the synthesis of biologically active molecules and indole alkaloids. ekb.egresearchgate.net The carbonyl group readily participates in various carbon-carbon and carbon-nitrogen bond-forming reactions. ekb.eg This includes:

Condensation Reactions: The aldehyde can react with amines to form Schiff bases, with hydrazines to yield hydrazones, and with active methylene compounds (such as malononitrile (B47326) or nitromethane) in Knoevenagel or Henry reactions, respectively. wikipedia.org These reactions are fundamental steps in building more complex molecular scaffolds.

Wittig and Related Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain at the C-3 position, typically forming an alkene.

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (indole-3-carboxylic acid) or reduced to an alcohol (indole-3-methanol), providing further pathways for functional group interconversion.

Given this reactivity, this compound is a valuable starting material for creating libraries of novel indole derivatives for drug discovery screening. Its structure serves as a template for synthesizing compounds with potential applications across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders, reflecting the broad biological potential of the indole family. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO3 B1362375 Isopropyl (3-formyl-1H-indol-1-YL)acetate CAS No. 708991-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-(3-formylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDXVLFFTPXKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359208
Record name ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708991-26-8
Record name ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of Isopropyl 3 Formyl 1h Indol 1 Yl Acetate and Its Derivatives

Reactions Involving the Formyl Group (C3-CHO)

The aldehyde function at the C3 position is a key center for a variety of chemical transformations, including oxidations, reductions, condensations, and nucleophilic additions.

Oxidation Reactions of Aldehyde Moiety

The aldehyde group of 3-formylindole derivatives can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For instance, the oxidation of skatole (3-methylindole) can yield indole-3-carboxaldehyde (B46971), which is an intermediate in the biosynthesis of certain natural products. researchgate.net The oxidative degradation of indole-3-acetic acid also produces indole-3-carboxaldehyde. medchemexpress.com Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the specific substrate and desired reaction conditions.

In some cases, oxidative processes involving the indole (B1671886) core can lead to dearomatization and the formation of oxindole (B195798) structures. For example, 3-substituted indoles can undergo electrochemical oxidation to yield the corresponding 2-oxindoles. rsc.org A metal-free oxidative dearomatization of substituted indoles can also produce 3-hydroxy-2-oxindole derivatives, which are important intermediates in the synthesis of natural products. rsc.org

Table 1: Examples of Oxidation Reactions on Indole Derivatives

Starting Material Reagent/Condition Product
Skatole (3-methylindole) 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) Indole-3-carboxaldehyde researchgate.net
Indole-3-acetic acid Crude enzyme preparations Indole-3-carboxaldehyde medchemexpress.com
3-Substituted Indoles Electrochemical oxidation, KBr 2-Oxindole derivatives rsc.org

Reduction Reactions of Aldehyde Moiety

The formyl group of indole-3-carboxaldehyde and its derivatives is susceptible to reduction to the corresponding primary alcohol, indole-3-methanol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Furthermore, derivatives of the aldehyde, such as 3-(2'-nitrovinyl)indoles, which are prepared through the condensation of indole-3-aldehydes with nitroparaffins, can be reduced. For example, treatment with lithium aluminum hydride reduces the nitrovinyl group to an aminoethyl group, providing a route to substituted tryptamines. researchgate.net This two-step process, involving condensation followed by reduction, is a valuable method for synthesizing these biologically important compounds. researchgate.net

Condensation Reactions and Schiff Base Formation

The aldehyde functionality of Isopropyl (3-formyl-1H-indol-1-YL)acetate readily undergoes condensation reactions with primary amines and other nucleophiles containing an amino group to form Schiff bases (imines). researchgate.net This reaction is fundamental to the synthesis of a wide array of derivatives with diverse biological activities. nih.gov

For example, indole-3-carboxaldehyde reacts with various l-amino acids, aminophenols, and thiosemicarbazides to yield the corresponding Schiff base derivatives. researchgate.net These reactions typically proceed under mild conditions, often with acid catalysis. The formation of these imines introduces new structural and electronic properties to the indole scaffold, which has been exploited in the development of novel compounds. nih.govijpsjournal.com The Knoevenagel condensation of 3-formylindole derivatives with active methylene (B1212753) compounds, such as nitroethane, is another important transformation. derpharmachemica.com

Table 2: Examples of Schiff Base Formation from Indole-3-carboxaldehyde

Amine/Nucleophile Product Type
l-Amino acids (e.g., histidine, leucine) Amino acid-Indole Schiff bases researchgate.net
Aminophenols Aminophenol-Indole Schiff bases researchgate.net
Thiosemicarbazide Indole-3-carboxaldehyde thiosemicarbazone
Substituted Anilines N-Aryl-imine derivatives uodiyala.edu.iq

Nucleophilic Additions to the Formyl Group

The carbonyl carbon of the formyl group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3-position.

A notable example is the reaction of 3-formylindoles with other indole molecules in tandem addition-elimination-(Michael) addition reactions, which can lead to the formation of symmetrical and unsymmetrical triindolylmethanes. researchgate.net Another example is the nucleophilic addition of hetaryllithium compounds to activated indole substrates. semanticscholar.org Furthermore, the addition of organoboron compounds, such as in the reaction of indoles with carborancarboxaldehyde, leads to novel boron-enriched indolyl derivatives. urfu.ru The reaction proceeds via nucleophilic attack of the indole C3 position on the aldehyde, forming a carborane-containing 3-indolylmethanol. urfu.ru

Reactions at the Indole Core Structure

The indole ring is an electron-rich aromatic system that readily participates in electrophilic substitution reactions.

Electrophilic Substitution Reactions on the Indole Ring System

The indole nucleus is highly nucleophilic and typically undergoes electrophilic substitution preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate cation. quimicaorganica.orgresearchgate.net The synthesis of this compound itself often involves an electrophilic formylation at the C3 position of an N1-substituted indole, commonly via the Vilsmeier-Haack reaction. researchgate.netquimicaorganica.org

When the C3 position is already substituted, as in the title compound, electrophilic attack is directed to other positions on the ring. The specific position of subsequent substitutions depends on the nature of the substituents already present and the reaction conditions. Common electrophilic substitution reactions for the indole ring include halogenation, nitration, and sulfonation. quimicaorganica.org For instance, halogenation can be carried out with dilute halogens, while nitration is often performed with a nitric mixture in acetic anhydride. quimicaorganica.org Sulfonation can be achieved using a sulfur trioxide-pyridine complex. quimicaorganica.org The N-substitution on the indole ring can influence the regioselectivity of these reactions.

Annulation and Cycloaddition Reactions involving the Indole Moiety

The indole nucleus, particularly when activated by substituents such as the 3-formyl group, is a versatile scaffold for annulation and cycloaddition reactions, leading to the construction of complex fused heterocyclic systems. Research into derivatives of this compound demonstrates the utility of the indole C2-C3 double bond and the formyl group as reactive sites for building new rings.

One of the prominent cycloaddition reactions involving indole derivatives is the [3+2] cycloaddition. For instance, 3-formyl-indole derivatives can be utilized in copper-catalyzed 1,3-dipolar cycloadditions (CuAAC) to form 1,2,3-triazole rings. researchgate.net This "click chemistry" approach involves reacting an alkyne-functionalized indole with an organic azide, offering a highly efficient route to 1,4-disubstituted triazoles under simple reaction conditions. researchgate.net

Furthermore, the indole scaffold can participate in [3+3] and [4+2] annulation reactions. While specific studies on this compound are not detailed, related structures like 3-alkylidene oxindoles have been shown to undergo regiodivergent annulation with 2,3-dioxopyrrolidines. nih.gov These reactions, proceeding through a vinylogous Michael addition followed by either an intramolecular aldol (B89426) cyclization ([3+3]) or an oxa-Michael cyclization ([4+2]), yield multifunctionalized bicyclic compounds with high stereoselectivity. nih.gov

The formyl group at the C3 position is instrumental in forming pyran-fused indoles. Multi-component reactions involving 3-cyanoacetyl indoles (structurally related to 3-formyl indoles), various aldehydes, and active methylene compounds like malononitrile (B47326) or ethyl acetoacetate (B1235776) lead to highly substituted pyran derivatives. nih.gov These reactions typically proceed via an initial Knoevenagel condensation at the formyl group, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef
[3+2] Cycloaddition 2-substituted-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, organic azidesCuI, Ultrasonic irradiation1,2,3-Triazole-fused indoles researchgate.net
[3+3] Annulation 3-Alkylidene oxindoles, 2,3-DioxopyrrolidinesOrganocatalystFused dihydropyrrolidones nih.gov
[4+2] Annulation 3-Alkylidene oxindoles, 2,3-DioxopyrrolidinesOrganocatalystFused tricyclic pyrans nih.gov
Pyran Annulation 3-Cyanoacetyl indoles, Aromatic aldehydes, MalononitrilePiperidine, EtOH, Ultrasonic irradiationIndol-3-yl substituted pyrans nih.gov

Ring Cleavage and Rearrangement Processes of Indole Derivatives

The indole ring, though generally stable, can undergo cleavage and rearrangement under specific conditions, providing pathways to novel molecular architectures. These transformations can dramatically alter the core structure, leading to scaffolds like oxindoles, quinolines, or ring-opened products. nih.gov

Studies on related indole esters have shown susceptibility to ring-opening under certain conditions. For example, attempted deprotection of ethyl 2-amino-1H-indole-3-carboxylate under basic conditions did not yield the expected carboxylic acid but resulted in a ring-opened product. arkat-usa.org Conversely, under acidic conditions, the tert-butyl ester of the same compound underwent a rearrangement and decarboxylation to quantitatively form an indolin-2-imine salt. arkat-usa.org This highlights the influence of substituents and reaction conditions on the stability of the indole core.

Oxidative cleavage is another significant transformation. The C2-C3 bond of the indole can be cleaved using various oxidizing agents. While not specific to the title compound, general methodologies exist for the oxidative cleavage of indole alkaloids, which can be followed by ring rearrangement or fusion to generate diverse new structures. nih.gov Iodine-catalyzed reactions have also been shown to facilitate the cleavage of C-N bonds in tertiary amines for the C3-formylation of indoles, demonstrating the potential for controlled bond breaking around the indole nucleus. researchgate.net

A novel synthetic approach involves the ring-opening of an aryl triazole fragment, followed by an iodine-mediated cyclization to form N-substituted indoles. This two-step process includes a Dimroth equilibrium, nitrogen extrusion, and Wolff rearrangement, ultimately leading to the construction of the indole ring from a different heterocyclic precursor. mdpi.com

ProcessSubstrate TypeConditionsOutcomeRef
Rearrangement tert-Butyl 2-amino-1H-indole-3-carboxylateAcidicIndolin-2-imine hydrochloride arkat-usa.org
Ring Opening Ethyl 2-amino-1H-indole-3-carboxylateBasicRing-opened product arkat-usa.org
Ring Formation via Rearrangement Aryl triazole derivatives1. Heat 2. IodineN-substituted 1H-indoles mdpi.com

Transformations of the Isopropyl Ester Group

Hydrolysis and Ester Exchange Reactions

The isopropyl ester group at the N1 position of this compound is amenable to standard transformations such as hydrolysis and transesterification. These reactions are fundamental for converting the ester into the corresponding carboxylic acid or other ester derivatives.

Base-catalyzed hydrolysis is a common method for cleaving the ester to yield the carboxylate salt, which upon acidic workup gives (3-formyl-1H-indol-1-yl)acetic acid. Studies on related N-acylated indole alkanoic esters have demonstrated that alkaline conditions, such as using potassium hydroxide (B78521) (KOH) in aqueous acetone (B3395972) or sodium hydroxide, effectively achieve this transformation. mdpi.comresearchgate.net In some cases, increasing the concentration of aqueous KOH allows for direct conversion of N-alkylated indole esters to their corresponding acids without isolating the intermediate ester. mdpi.com

Transesterification can occur when the hydrolysis is attempted in an alcoholic solvent with a corresponding alkoxide base. For instance, the use of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) has been observed to result in the exchange of the ester group (e.g., ethyl to methyl) rather than hydrolysis. mdpi.com This provides a route to different ester derivatives if desired.

Organometallic reagents can also facilitate ester cleavage. Trimethyltin hydroxide has been employed for the expedited hydrolysis of methyl esters of N-acyl indole alkanoates, with reactions often reaching completion within 20-30 minutes under microwave conditions. nih.gov

ReactionReagents/ConditionsProductNotesRef
Base Hydrolysis aq. KOH, Acetone(3-formyl-1H-indol-1-yl)acetic acidStandard method for ester cleavage. mdpi.com
Transesterification NaOMe, MethanolMethyl (3-formyl-1H-indol-1-yl)acetateOccurs in the presence of an alkoxide base corresponding to a different alcohol. mdpi.com
Organometallic Hydrolysis Me₃SnOH, 1,2-dichloroethane, Microwave(3-formyl-1H-indol-1-yl)acetic acidRapid hydrolysis of methyl esters. nih.gov

Derivatization of the Carboxyl Functionality

Following hydrolysis of the isopropyl ester to (3-formyl-1H-indol-1-yl)acetic acid, the resulting carboxyl group serves as a versatile handle for further derivatization. Standard peptide coupling methodologies are widely applicable for forming amides, acyl hydrazides, and other related structures. thermofisher.com

A prevalent method for forming an amide bond involves the activation of the carboxylic acid with a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), followed by reaction with a primary or secondary amine. thermofisher.com The efficiency of this coupling can often be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com This approach allows for the introduction of a wide array of functionalities by varying the amine component.

The carboxylic acid can also be converted into other functional groups. For example, it can be coupled with hydrazines to form acyl hydrazides or with hydroxylamines to produce hydroxamic acids. thermofisher.com These derivatizations are useful for creating libraries of compounds for biological screening or for introducing specific probes or tags. Another strategy involves converting the carboxylic acid into an aliphatic amine. This can be achieved by coupling it with a half-protected diamine, followed by the removal of the protecting group (e.g., a t-BOC group with trifluoroacetic acid). thermofisher.com

Derivative TypeCoupling ReagentsReactantRef
Amide EDAC, N-hydroxysulfosuccinimidePrimary/Secondary Amine thermofisher.com
Acyl Hydrazide EDACHydrazine thermofisher.com
Hydroxamic Acid EDACHydroxylamine thermofisher.com
Aliphatic Amine EDAC, mono-N-(t-BOC)-propylenediamine; then Trifluoroacetic acid- thermofisher.com

Mechanistic Investigations of Reactions Involving Isopropyl 3 Formyl 1h Indol 1 Yl Acetate

Elucidation of Reaction Pathways for Indole (B1671886) Formylation

The introduction of a formyl group at the C3 position of an indole ring is a key transformation in the synthesis of compounds like Isopropyl (3-formyl-1H-indol-1-YL)acetate. The C3 position is inherently electron-rich, making it highly nucleophilic and susceptible to electrophilic aromatic substitution. mdpi.com Several methods have been developed for indole formylation, each with a distinct reaction pathway.

The Vilsmeier-Haack Reaction: This is a classic and widely used method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction typically employs a phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). ijpcbs.com The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. ijpcbs.com

Electrophilic Substitution: The electron-rich C3 position of the indole ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the 3-formylindole. ijpcbs.com A catalytic version of this reaction has been developed, operating through a P(III)/P(V)═O cycle. acs.org

Iron-Catalyzed C3-Formylation: A more environmentally benign approach involves an iron-catalyzed C3-selective formylation. acs.org This method uses formaldehyde (B43269) and aqueous ammonia, with air serving as the oxidant. acs.org Mechanistic studies suggest a pathway involving the formation of an imine intermediate, which is then attacked by the nucleophilic indole. acs.org This is followed by an electron transfer process involving the Fe(III) catalyst and molecular oxygen to generate the final product. acs.org

Visible-Light Photoredox Formylation: Modern synthetic methods have incorporated visible-light photoredox catalysis for indole formylation. nih.gov One such process uses Rose Bengal as a photosensitizer and tetramethylethylenediamine (TMEDA) as the one-carbon source, with molecular oxygen from the air acting as the terminal oxidant. nih.gov This transition-metal-free reaction proceeds under mild conditions and is compatible with a variety of functional groups. nih.gov

A summary of these formylation pathways is presented below.

Method Reagents Key Intermediate Mechanism Highlights
Vilsmeier-Haack POCl₃ / DMFChloroiminium ion (Vilsmeier reagent)Electrophilic attack by indole C3 onto the pre-formed electrophile, followed by hydrolysis. ijpcbs.com
Iron-Catalyzed FeCl₃, Formaldehyde, Aqueous NH₃, AirImine SpeciesFormation of an imine, nucleophilic attack by indole, and subsequent iron-mediated oxidation. acs.org
Photoredox Rose Bengal, TMEDA, Visible Light, AirRadical IntermediatesPhotosensitized generation of reactive species from TMEDA which acts as the formyl source. nih.gov

Understanding Selectivity in Indole Functionalization (e.g., C3 vs. N1)

The indole scaffold possesses multiple reactive sites, making regioselectivity a critical challenge in its functionalization. The two most common sites for substitution are the nitrogen atom (N1) and the C3 position of the pyrrole (B145914) ring. The synthesis of this compound requires the selective functionalization of both these positions.

C3-Functionalization: The C3 position of indole is the most nucleophilic carbon due to the electron-donating nature of the nitrogen atom, which enriches the pyrrole ring with electron density. mdpi.com This makes it the preferred site for attack by electrophiles, such as the Vilsmeier reagent in formylation reactions or in Friedel-Crafts alkylations with various electrophilic partners like nitroalkenes or α,β-unsaturated ketones. mdpi.comnih.gov

N1-Functionalization: The hydrogen atom on the indole nitrogen is acidic (pKa ≈ 16-17) and can be removed by a sufficiently strong base, such as sodium hydride (NaH), to form a nucleophilic indole anion. youtube.com This anion readily participates in nucleophilic substitution (Sₙ2) reactions with alkyl halides to form N-alkylated indoles. youtube.comrsc.org The choice of base and solvent is critical; classical conditions often employ NaH in DMF or THF. rsc.org The N-acylation of indoles can also be achieved chemoselectively using thioesters as the acyl source in a base-promoted nucleophilic substitution. beilstein-journals.orgnih.gov

The synthesis of the target molecule can therefore be envisioned through two primary routes, where selectivity is dictated by the reaction conditions:

N-Alkylation followed by C3-Formylation: An indole is first deprotonated and reacted with a suitable isopropyl haloacetate to form Isopropyl (1H-indol-1-yl)acetate. This N-substituted indole is then subjected to an electrophilic formylation reaction, which occurs selectively at the C3 position.

C3-Formylation followed by N-Alkylation: Indole is first formylated to produce indole-3-carboxaldehyde (B46971). The N-H proton of this derivative is then removed with a base, and the resulting anion is alkylated with an isopropyl haloacetate. researchgate.net

Recent studies have shown that regioselectivity between N1 and C3 can be controlled through sophisticated catalytic systems. For instance, visible-light-induced heteroarylation can be directed to either the N1 or C3 position by tuning the reaction pathway between proton-coupled electron transfer and energy transfer, which is influenced by hydrogen-bonding interactions between an organic base, the indole, and the coupling partner. researchgate.net

Catalytic Mechanisms in Indole Chemistry

Catalysis is fundamental to achieving efficiency and selectivity in indole functionalization. Various catalytic strategies have been developed that operate through distinct mechanisms to facilitate reactions like formylation and N-alkylation.

Base Catalysis: Bases are commonly used to promote N-alkylation or N-acylation. mdpi.comrsc.org The mechanism involves the deprotonation of the indole N-H to generate the highly nucleophilic indolide anion. nih.gov This anion then attacks an electrophilic alkylating or acylating agent. nih.gov The strength of the base required depends on the specific reaction, with strong bases like NaH often used for alkylations. rsc.org

Acid Catalysis: Both Brønsted and Lewis acids are employed to activate electrophiles for reaction with the nucleophilic indole ring, typically at the C3 position. beilstein-journals.org In Friedel-Crafts type reactions, a Lewis acid can coordinate to the electrophile (e.g., an α,β-unsaturated ketone), increasing its electrophilicity and facilitating the nucleophilic attack by the indole. nih.gov

Transition-Metal Catalysis: A wide array of transition metals, including iron, copper, palladium, and iridium, catalyze diverse transformations of indoles.

Iron (Fe): As seen in C3-formylation, iron catalysts can facilitate redox processes, cycling between oxidation states (e.g., Fe(III)/Fe(II)) to enable reactions with molecular oxygen. acs.org

Copper (Cu): Copper-catalyzed systems are effective for N-acylation and N-alkylation reactions, including photoinduced enantioconvergent cross-coupling of indoles with alkyl halides. mdpi.com

Palladium (Pd): Palladium catalysts are renowned for cross-coupling reactions. An intermolecular aza-Wacker-type reaction has been developed for the enantioselective N-alkylation of indoles with alkenols, proceeding through a syn-amino-palladation mechanism. nih.gov

Photoredox Catalysis: This strategy uses light-absorbing catalysts (photocatalysts) to initiate reactions via single-electron transfer (SET). Upon irradiation with visible light, the photocatalyst becomes excited and can oxidize or reduce a substrate, generating radical intermediates. bohrium.com This mechanism is utilized in the C3-formylation of indoles using Rose Bengal as the catalyst. nih.gov

Catalyst Type Role Example Reaction Brief Mechanism
Base Nucleophile GenerationN-AlkylationDeprotonation of indole N-H to form a reactive anion. rsc.orgnih.gov
Lewis Acid Electrophile ActivationFriedel-Crafts AlkylationCoordination to the electrophile, enhancing its reactivity toward the indole C3-position. beilstein-journals.org
Transition Metal (Fe) Redox CyclingC3-FormylationFacilitates oxidation/reduction steps, enabling the use of air as an oxidant. acs.org
Photoredox Catalyst Radical GenerationC3-FormylationAbsorbs light to initiate a single-electron transfer cascade, forming radical intermediates. nih.gov

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations, temperature, and catalysts. This information helps to identify rate-determining steps, characterize intermediates, and validate proposed mechanistic pathways.

Vilsmeier-Haack Reaction Kinetics: Kinetic investigations of the Vilsmeier-Haack formylation of various aromatic compounds have been conducted. scirp.org Studies on the formylation of thiophene (B33073) derivatives showed that the reaction follows second-order kinetics. scirp.org Further mechanistic insight into a catalytic version of the Vilsmeier-Haack reaction for indoles was also disclosed through kinetic studies. acs.org Theoretical investigations have been used to calculate the energy barriers for the formation of the Vilsmeier-Haack complex, helping to clarify mechanistic questions by comparing computational results with experimental kinetic data. researchgate.net

Factors Influencing Reaction Rates:

Substituent Effects: The electronic nature of substituents on the indole ring significantly impacts reaction rates. Electron-donating groups increase the nucleophilicity of the ring, accelerating electrophilic substitution at C3. Conversely, electron-withdrawing groups can decrease the rate of reaction. mdpi.com In some cases, an ester group at the C7 position of indole was found to decrease the rate of an N-alkylation reaction. mdpi.com

Catalyst and Solvent: The choice of catalyst and solvent can dramatically alter reaction rates. In N-alkylation, the addition of ethyl acetate (B1210297) was found to increase the rate and yield of the reaction. mdpi.com The use of ionic liquids as additives or solvents can also enhance the rates of N-alkylation reactions. google.com

External Energy Sources: Microwave irradiation has been shown to significantly accelerate reaction rates, particularly in Fischer indole synthesis and subsequent N-alkylation steps, often reducing reaction times from hours to minutes. rsc.orggoogle.com

Advanced Characterization and Computational Studies in Indole Chemistry

Spectroscopic Analysis for Structural Elucidation (Research Focus)

Spectroscopic methods are paramount for determining the molecular architecture of newly synthesized compounds. Through the analysis of how the molecule interacts with electromagnetic radiation, its connectivity and functional groups can be mapped out. For Isopropyl (3-formyl-1H-indol-1-YL)acetate, a multi-faceted approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for complete structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton and carbon atom, their connectivity can be established.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to each unique proton environment. The formyl proton (-CHO) would likely appear as a singlet at the most downfield region (around 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the indole (B1671886) ring would resonate in the aromatic region (approximately 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their positions. The singlet for the H-2 proton of the indole ring is characteristically downfield. The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group attached to the indole nitrogen would appear as a singlet, typically in the 4.5-5.5 ppm range. The isopropyl group would present as a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃), a classic pattern for this moiety.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the aldehyde and the ester are expected to be the most downfield signals (typically >160 ppm). The aromatic carbons of the indole ring would appear in the 110-140 ppm range. The methylene carbon of the acetate linker, the methine carbon, and the methyl carbons of the isopropyl group would resonate in the upfield aliphatic region of the spectrum.

The following table outlines the predicted NMR spectral data based on the structure of the molecule.

Assignment Predicted ¹H NMR Data Predicted ¹³C NMR Data
Formyl Group~9.9 ppm (s, 1H, -CHO)~185 ppm (C=O)
Indole H-2~8.2 ppm (s, 1H)~138 ppm
Indole Aromatic~7.2-8.0 ppm (m, 4H)~110-137 ppm (6 C)
Acetate CH₂~5.1 ppm (s, 2H)~68 ppm
Isopropyl CH~5.0 ppm (sept, 1H)~50 ppm
Isopropyl CH₃~1.3 ppm (d, 6H)~22 ppm
Ester C=ON/A~168 ppm

Note: Predicted chemical shifts (δ) are in ppm. Multiplicity is abbreviated as s (singlet), d (doublet), sept (septet), m (multiplet).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum for this compound would be characterized by strong absorption bands corresponding to the carbonyl groups. A sharp, strong peak for the aldehyde C=O stretch is expected around 1670-1700 cm⁻¹. A separate strong absorption, typically at a higher wavenumber (around 1730-1750 cm⁻¹), would correspond to the ester C=O stretch. Other significant peaks would include C-O stretching for the ester group and C-H stretching for the aromatic and aliphatic parts of the molecule.

Functional Group Vibration Type Predicted Absorption (cm⁻¹)
Aldehyde C=OStretch~1685
Ester C=OStretch~1740
Aromatic C=CStretch~1450-1600
Ester C-OStretch~1100-1300
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000

Mass Spectrometry (MS/HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₄H₁₅NO₃), the low-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 245.27 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The exact mass would be calculated and compared to the experimental value, serving as definitive proof of the compound's elemental composition. Common fragmentation patterns would likely involve the loss of the isopropyl group (-43 Da) or the isopropoxycarbonylmethyl group (-101 Da).

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it would reveal the conformation of the flexible isopropyl acetate sidechain relative to the planar indole ring. Analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern the solid-state properties of the material. While specific crystal data for this compound is not publicly available, studies on related 3-formylindole derivatives have demonstrated the utility of this method in confirming molecular geometry and understanding supramolecular assembly. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Techniques

In conjunction with experimental data, computational modeling provides deeper insight into the electronic and structural properties of a molecule.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to predict the properties of indole derivatives. For this compound, these calculations could be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with X-ray crystallography data if available.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies and NMR chemical shifts. Comparing these computed values with experimental IR and NMR data can aid in the assignment of complex spectra.

Analyze Electronic Properties: Model the distribution of electron density and calculate properties such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding the molecule's reactivity and potential applications in materials science.

Molecular Docking for Ligand-Target Interactions (Research Tool)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is a pivotal tool for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. This in silico method provides valuable insights into the binding affinity, mode, and energy, thereby guiding the rational design and optimization of potential therapeutic agents. The indole scaffold, a privileged structure in medicinal chemistry, is a common core in numerous compounds that exhibit a wide range of biological activities. Consequently, molecular docking studies are frequently employed to elucidate the mechanism of action of novel indole derivatives.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the general principles and findings from research on structurally related indole compounds can provide a predictive framework for its potential interactions. These studies often reveal key interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the indole nucleus and the amino acid residues within the active site of a target protein.

For instance, molecular docking analyses of various indole derivatives have demonstrated their potential to bind to a diverse array of protein targets, including but not limited to kinases, polymerases, and various enzymes implicated in disease pathways. The binding affinity and specificity are dictated by the nature and position of substituents on the indole ring. In the case of this compound, the formyl group at the C3 position and the isopropyl acetate moiety at the N1 position are expected to play crucial roles in defining its interaction profile with a given biological target.

The formyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues in a protein's active site. The isopropyl acetate group, on the other hand, introduces both steric bulk and additional hydrogen bond acceptors, which can influence the compound's orientation and stability within the binding pocket.

To illustrate the potential interactions, a hypothetical molecular docking scenario can be considered. The binding energy, a key output of docking simulations, quantifies the strength of the interaction between the ligand and the target. Lower binding energies typically indicate a more stable complex and, therefore, a higher affinity. The interactions are often visualized to identify the specific amino acid residues involved and the types of bonds formed.

Table 1: General Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₅NO₃ chemscene.com
Molecular Weight245.27 g/mol chemscene.com
Topological Polar Surface Area (TPSA)48.3 Ų chemscene.com
LogP2.4054 chemscene.com
Hydrogen Bond Acceptors4 chemscene.com
Hydrogen Bond Donors0 chemscene.com
Rotatable Bonds4 chemscene.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

ParameterPredicted Value
Binding Energy (kcal/mol) -7.5 to -9.0
Key Interacting Residues Lysine, Aspartate, Leucine, Valine
Types of Interactions Hydrogen bonds with the formyl and acetate oxygen atoms; Hydrophobic interactions involving the indole ring and isopropyl group.

It is imperative to note that the data presented in Table 2 is illustrative and based on general principles of molecular docking of similar indole-based compounds. Specific and validated docking studies on this compound would be required to ascertain its precise binding characteristics with any given biological target. The insights gained from such studies are instrumental in the early stages of drug discovery, enabling researchers to prioritize compounds for further experimental validation.

Academic Research Applications and Broader Significance of Indole Derivatives

Isopropyl (3-formyl-1H-indol-1-YL)acetate as a Key Synthetic Intermediate

This compound serves as a valuable and versatile synthetic intermediate in the preparation of a wide range of more complex indole (B1671886) derivatives. The presence of three key functional groups—the indole nitrogen, the formyl group at the C3 position, and the isopropyl acetate (B1210297) substituent at the N1 position—provides multiple points for chemical modification.

The N-substitution with an isopropyl acetate group enhances the lipophilicity of the indole scaffold, which can be advantageous for modulating pharmacokinetic properties of the final compounds. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation.

The formyl group at the C3 position is particularly reactive and serves as a linchpin for a variety of chemical transformations. It can readily undergo reactions such as condensation, oxidation, reduction, and addition, allowing for the introduction of diverse structural motifs. For instance, the formyl group can be converted to an oxime, which is a key intermediate in the synthesis of indole phytoalexins with antimicrobial properties. mdpi.com It can also participate in Schiff base formation with various amines, leading to the generation of compounds with potential antimicrobial and antioxidant activities. nih.govderpharmachemica.com

A general synthetic route to introduce the N1-isopropyl acetate and C3-formyl groups onto the indole ring is depicted below. The indole nitrogen is first alkylated with an appropriate halo-acetate ester, followed by formylation at the C3 position, commonly achieved through methods like the Vilsmeier-Haack reaction. researchgate.net

General Synthetic Scheme
StepReactantReagentProduct
1IndoleIsopropyl bromoacetate (B1195939), BaseIsopropyl (1H-indol-1-yl)acetate
2Isopropyl (1H-indol-1-yl)acetatePOCl₃, DMFThis compound

Scaffold for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.gov The indole scaffold, and specifically functionalized derivatives like this compound, are excellent starting points for DOS.

The reactivity of the C3-formyl group allows for its participation in a multitude of multicomponent reactions, which are highly efficient for generating molecular complexity in a single step. For example, the formyl group can react with an amine and a nucleophile in a Mannich-type reaction, or with a β-ketoester and an amine in a Hantzsch-type reaction to build diverse heterocyclic scaffolds.

The following table illustrates the potential of this compound as a scaffold for generating a chemical library through various reactions of the aldehyde functionality.

Examples of Library Generation from the Aldehyde Moiety
Reaction TypeReactantsResulting ScaffoldPotential Biological Relevance
Reductive AminationVarious primary and secondary amines, reducing agentN-substituted aminomethyl indolesNeurological disorders, antimicrobial
Wittig ReactionPhosphonium ylides3-alkenyl indolesAnticancer, antiviral
Knoevenagel CondensationActive methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate)3-(substituted-vinyl) indolesEnzyme inhibitors, fluorescent probes
Schiff Base FormationPrimary amines, amino acidsIndole-containing iminesAntimicrobial, antioxidant, metal chelation

Research into Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound provides a modifiable template for systematic SAR exploration.

By systematically altering the substituents on the indole ring, the nature of the ester group, and the derivatives formed from the aldehyde, researchers can probe the structural requirements for a particular biological activity. For instance, in the development of novel antioxidants based on the indole-3-carboxaldehyde (B46971) scaffold, it has been shown that the nature and position of substituents on an attached aryl amine ring significantly impact the radical scavenging activity. derpharmachemica.com

A hypothetical SAR study starting from this compound could involve the following modifications:

Hypothetical SAR Study Modifications
Modification SiteExamples of ModificationsProperty to Investigate
N1-substituent Varying the ester alkyl group (methyl, ethyl, t-butyl); Conversion to amideLipophilicity, solubility, metabolic stability
C3-aldehyde derivative Schiff bases with different aromatic amines; Heterocycles (e.g., pyrazoles, oxadiazoles)Target binding, potency, selectivity
Indole Ring Introduction of substituents (e.g., -F, -Cl, -OCH₃) at positions 4, 5, 6, or 7Electronic effects, steric hindrance, metabolic stability

Development of Novel Methodologies in Organic Synthesis

The unique reactivity of functionalized indoles like this compound can also drive the development of novel synthetic methodologies. The presence of both an electron-rich indole ring and an electron-withdrawing formyl group can lead to unique reactivity patterns that can be exploited in new chemical transformations.

For example, the development of new catalytic systems for the functionalization of the indole C2 position often relies on directing groups at the N1 or C3 positions. The formyl group in this compound could potentially act as a directing group in transition-metal-catalyzed C-H activation reactions, allowing for the selective introduction of substituents at otherwise unreactive positions.

Furthermore, the synthesis of this compound itself can be a platform for methodological studies. For instance, developing more efficient and environmentally friendly methods for the N-alkylation and C3-formylation of indoles is an ongoing area of research in organic synthesis.

Applications in Exploring Chemical Space for Bioactive Scaffolds

The concept of "chemical space" encompasses all possible molecules. A key goal in drug discovery is to explore this vast space to identify novel molecular scaffolds that exhibit desirable biological activities. This compound, as a versatile building block, enables the exploration of new regions of chemical space.

Starting from this single, readily accessible compound, a multitude of structurally diverse and complex molecules can be synthesized. This allows researchers to move beyond the "known" chemical space of existing drugs and natural products to discover molecules with novel mechanisms of action.

For example, the synthesis of pyrazole-containing indole derivatives from indole-3-carboxaldehyde has led to the discovery of compounds with endothelin-1 (B181129) antagonist activity, a class of drugs used to treat pulmonary hypertension. nih.gov This demonstrates how a simple indole aldehyde can be a gateway to exploring new bioactive scaffolds.

The following table summarizes the types of bioactive scaffolds that can be accessed from indole-3-carboxaldehyde derivatives, highlighting the potential for discovering new biological activities.

Bioactive Scaffolds Accessible from Indole-3-Carboxaldehyde Derivatives
Derived ScaffoldSynthetic TransformationExample of Biological Activity
Bis(indolyl)methanesCondensation with another indole moleculeAnticancer, antibacterial
Indole-substituted pyrimidinesMulticomponent reaction with a β-dicarbonyl compound and urea/thioureaAnti-inflammatory, antioxidant
Indole-substituted pyrazolesCondensation with hydrazinesEndothelin-1 antagonists, antibacterial
Indole-substituted thiosemicarbazonesCondensation with thiosemicarbazidesAnticholinesterase, antioxidant

Conclusion and Future Perspectives in Isopropyl 3 Formyl 1h Indol 1 Yl Acetate Research

Summary of Current Research Landscape

Isopropyl (3-formyl-1H-indol-1-YL)acetate is primarily recognized in the current scientific literature as a synthetic intermediate or a building block rather than an end-product with extensively studied biological activity. researchgate.netekb.egresearchgate.net Its structure, featuring a reactive formyl group at the C3 position and an N-alkylated acetate (B1210297) moiety, makes it a valuable precursor for the synthesis of more complex, biologically active molecules and diverse heterocyclic systems. researchgate.netekb.eg

The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as the foundation for compounds with a wide array of therapeutic applications, including anticancer and antioxidant agents. derpharmachemica.comresearchgate.netnih.gov Research has demonstrated that N-alkylation of indole-3-carbaldehyde can be achieved through various methods, including under microwave irradiation, to produce derivatives that serve as key intermediates for further chemical elaboration. researchgate.net For example, these N-substituted derivatives readily undergo Claisen-Schmidt condensation to form indolylchalcones, a class of compounds investigated for their antitumor properties. researchgate.net

The primary utility of this compound, therefore, lies in its potential for derivatization. The aldehyde functional group is a versatile handle for C-C and C-N bond formation, while the ester group at the N1 position can be modified, influencing the electronic properties and steric environment of the indole (B1671886) ring. ekb.eg

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 708991-26-8
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
Topological Polar Surface Area (TPSA) 48.3 Ų
LogP 2.4054
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 4

Data sourced from chemical databases. chemscene.com

Emerging Trends in Indole Functionalization

The field of indole synthesis and functionalization is rapidly evolving, moving beyond classical methods to embrace more efficient, selective, and sustainable strategies. These emerging trends open up new possibilities for modifying scaffolds like this compound.

One of the most significant advancements is the use of transition-metal-catalyzed C-H bond functionalization. sioc-journal.cn This powerful technique allows for the direct introduction of functional groups onto the indole core without the need for pre-functionalized starting materials, offering novel pathways to decorate the benzene (B151609) portion or the C2-position of the indole ring. sioc-journal.cn Concurrently, metal-free functionalization strategies are gaining traction due to their cost-effectiveness and reduced environmental impact. researchgate.net

Table 2: Modern Techniques in Indole Functionalization

Technique Description Potential Application
C-H Activation Direct functionalization of C-H bonds, often catalyzed by transition metals. sioc-journal.cn Introduction of substituents at the C2, C4, C5, C6, or C7 positions of the indole ring.
Metal-Free Functionalization Utilizes non-metallic catalysts or reagents to achieve transformations. researchgate.net Environmentally benign C-3 functionalization, including alkylation, arylation, and acylation.
Aqueous Media Synthesis Performing reactions using water as a solvent. nih.govresearchgate.net Greener synthesis of indole derivatives through direct functionalization.
Photoredox Catalysis Uses visible light to initiate chemical reactions. Mild and selective activation of the indole nucleus for novel bond formations.

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. researchgate.net | Rapid assembly of highly substituted indole structures. |

Unexplored Synthetic Avenues and Chemical Transformations

While the formyl group of this compound is a well-known reactive site for transformations like Wittig reactions, reductive aminations, and condensations to form Schiff bases or thiosemicarbazones, numerous modern synthetic methods remain unexplored for this specific substrate. ijpsjournal.comcsic.es

Unexplored synthetic avenues include:

Catalytic Vilsmeier-Haack Type Reactions: Recent advancements have enabled catalytic versions of this formylation reaction. An intriguing possibility is the use of deuterated sources, such as DMF-d7, to synthesize isotopically labeled indole-3-carboxaldehydes, which are valuable tools in mechanistic studies and metabolic tracking. orgsyn.org

Three-Component Reactions: One-pot, three-component protocols, such as a Fischer indolisation followed by N-alkylation, allow for the rapid synthesis of 1,2,3-trisubstituted indoles from simple starting materials. Applying this logic in reverse, the core of this compound could potentially be constructed in a more convergent and efficient manner.

Solvent-Free Reactions: The reaction of indoles with aliphatic aldehydes under neat conditions has been shown to produce not only the expected 3,3'-bis(indolyl)methanes (BIMs) but also novel 1,3'-BIM isomers. mdpi.com Exploring similar solvent-free condensations using this compound as the aldehyde component could lead to new dimeric or oligomeric structures with unique properties.

Derivatization of the Acetate Moiety: The isopropyl acetate group at the N1 position is another site for chemical modification. Hydrolysis to the corresponding carboxylic acid would provide a handle for amide bond formation, allowing for the coupling of peptides, reporter tags, or other functional molecules directly to the indole nitrogen.

Potential for Advancing Chemical Biology Tools and Probe Development

The inherent structural features of this compound make it an attractive starting point for the development of sophisticated chemical biology tools and probes. The indole scaffold itself is a well-established pharmacophore and a privileged structure in drug discovery, capable of interacting with numerous biological targets. researchgate.net

The aldehyde at C3 is particularly useful for bioconjugation. It can be selectively reacted with molecules containing hydrazide or aminooxy functionalities to form stable hydrazone or oxime linkages, respectively. This provides a robust method for attaching the indole scaffold to:

Fluorophores: Creating fluorescent probes to visualize biological processes or to label specific cellular components.

Biotin Tags: For use in affinity-based protein profiling and pull-down experiments.

Bioactive Molecules: To create hybrid molecules with dual or enhanced biological activities.

Furthermore, the indole nucleus itself can possess intrinsic fluorescent properties. By strategically modifying the electronic nature of the indole ring, for instance by reacting the formyl group with electron-donating amines, it may be possible to develop novel fluorogenic probes that exhibit changes in their optical properties upon binding to a target or in response to changes in their microenvironment. The development of such tools from a readily accessible precursor like this compound holds significant promise for advancing our understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Isopropyl (3-formyl-1H-indol-1-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via formylation of indole derivatives followed by esterification. For example, 3-formylindole intermediates are often prepared using Vilsmeier-Haack formylation (POCl3/DMF) . Esterification with isopropyl chloroacetate under basic conditions (e.g., K2CO3 in DMF) yields the target compound. Optimization includes controlling temperature (0–5°C during formylation to minimize side reactions) and purification via column chromatography (ethyl acetate/hexane gradients) to achieve >80% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the formyl proton (δ 9.8–10.2 ppm) and indole/ester carbons .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 294 [M+] for analogous structures) .
  • X-ray Diffraction : Resolve crystal packing interactions (e.g., π-π stacking distances of ~3.7 Å and C–H···O bonds) to validate molecular geometry .

Advanced Research Questions

Q. How do halogen substituents (e.g., at indole position 5) affect the reactivity and stability of derivatives during synthesis?

  • Methodological Answer : Halogenation (e.g., iodine at position 5) introduces steric and electronic effects. For example, bulky substituents reduce reaction yields in formylation due to hindered accessibility of the indole C3 position. Stability studies show that iodo derivatives exhibit stronger halogen bonding (I···O interactions, ~2.99 Å), influencing crystallization behavior . Optimize halogenated precursors using milder oxidizing agents (e.g., 3-chloroperoxybenzoic acid) to avoid over-oxidation .

Q. How can crystallographic data contradictions (e.g., polymorphic forms) be systematically addressed?

  • Methodological Answer : Polymorphism arises from solvent inclusion or packing variations. To resolve discrepancies:

  • Solvent Screening : Test polar (DCM/MeOH) vs. non-polar (hexane) solvents during crystallization to isolate stable polymorphs .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π vs. halogen bonds) to explain packing differences .
  • Temperature Control : Crystallize at 273 K to slow nucleation and favor thermodynamically stable forms .

Q. What mechanistic insights explain the regioselectivity of formylation at the indole C3 position?

  • Methodological Answer : The C3 position is electronically activated due to the indole’s aromatic π-system. Vilsmeier-Haack formylation proceeds via electrophilic attack at C3, with the isopropyl ester group acting as an electron-withdrawing substituent, further directing formylation to C3. Computational studies (DFT) support this by showing lower activation energy for C3 formylation compared to C2/C4 .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for formyl-containing indole derivatives?

  • Methodological Answer : Discrepancies in formyl proton shifts (δ 9.8–10.5 ppm) may arise from solvent polarity or hydrogen bonding. For example, CDCl3 vs. DMSO-d6 can cause upfield/downfield shifts. Validate assignments via 2D NMR (HSQC, HMBC) to correlate formyl protons with adjacent carbons . Cross-reference with X-ray data to confirm the absence of keto-enol tautomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl (3-formyl-1H-indol-1-YL)acetate
Reactant of Route 2
Reactant of Route 2
Isopropyl (3-formyl-1H-indol-1-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.